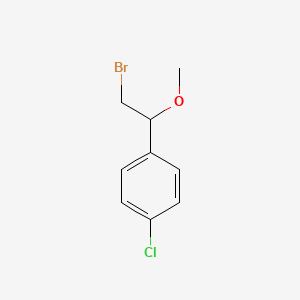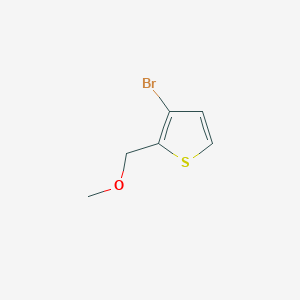
1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene
Vue d'ensemble
Description
1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene, commonly referred to as BME-4-Cbz, is an organic compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 86-87°C. BME-4-Cbz is used in the synthesis of organic compounds, as a catalyst in reactions, and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
BME-4-Cbz is widely used in scientific research due to its unique properties. It is used as a catalyst in a variety of reactions, including the Heck reaction, Suzuki-Miyaura coupling, and Stille coupling. BME-4-Cbz is also used as a reagent in biochemical and physiological studies, such as enzyme inhibition and drug metabolism studies. It can also be used to synthesize other organic compounds, such as pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of BME-4-Cbz is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which facilitates the formation of new C-C bonds. The compound also acts as a nucleophile, which allows it to react with other compounds and form new products.
Biochemical and Physiological Effects
BME-4-Cbz has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs. In vivo studies have shown that BME-4-Cbz can affect the expression of genes involved in drug metabolism, as well as the activity of transporters that are involved in the absorption and distribution of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BME-4-Cbz in lab experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is soluble in organic solvents, making it easy to use in a variety of reactions. Additionally, the Heck reaction is a mild and efficient method for the synthesis of BME-4-Cbz, making it a useful reagent for biochemical and physiological studies. However, there are also some limitations to using BME-4-Cbz in lab experiments. The compound is unstable in the presence of light and air, so it must be stored and handled carefully. Additionally, the compound can be toxic if inhaled or ingested, so safety precautions must be taken when handling it.
Orientations Futures
The potential future directions for the use of BME-4-Cbz in scientific research include: further investigation of the compound’s biochemical and physiological effects; exploration of its potential applications in drug design and development; and research into its use as a catalyst in organic synthesis. Additionally, research into the mechanism of action of BME-4-Cbz could lead to the development of more efficient and cost-effective methods for the synthesis of organic compounds.
Propriétés
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIEYPTUYWTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)



![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B1527258.png)

![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B1527266.png)



